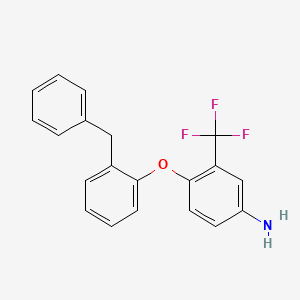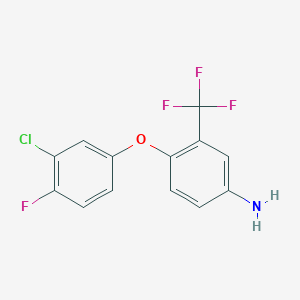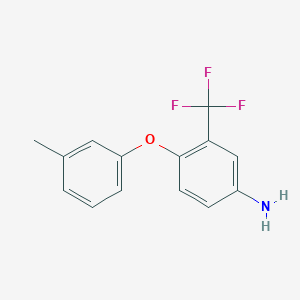
4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline
説明
4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline, also known as 4-MTA, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile and useful molecule due to its wide range of properties, which include low toxicity and high stability in aqueous solution. 4-MTA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of drugs and other compounds. In addition, 4-MTA has been used to study the mechanisms of action of certain drugs and to investigate the biochemical and physiological effects of various compounds.
科学的研究の応用
Environmental Fate and Effects of Similar Compounds
Studies on related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) highlight their use in environmental control, specifically in controlling sea lamprey populations in the Great Lakes basin. TFM's environmental impact is considered transient, with ecosystems returning to pre-treatment conditions post-application. This suggests potential environmental applications of similar compounds in pest control with minimal long-term ecological impact (Hubert, 2003).
Genotoxic Activities and Carcinogenicity
Research on aniline and its metabolites, including genotoxic and carcinogenic activities, can provide a framework for assessing the health and safety aspects of chemical compounds used in industry. The review of aniline's effects on rats and its potential genotoxicity might offer a basis for evaluating related compounds' safety profiles (Bomhard & Herbold, 2005).
Analytical and Pharmacological Applications
The development of fluorescent chemosensors based on derivatives like 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes highlights the potential of structurally similar compounds in analytical chemistry. These applications demonstrate the versatility of such compounds in detecting metals, anions, and neutral molecules with high sensitivity and selectivity (Roy, 2021).
Phase Behavior and Applications in Ionic Liquids
The study of phase behavior in solutions of ionic liquids with diverse solutes, including aromatic compounds, presents a basis for exploring the solubility and application of similar compounds in alternative solvents. This research can lead to the development of new solvents with tunable properties for various industrial applications (Visak et al., 2014).
特性
IUPAC Name |
4-(3-methylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXXZJBVXRFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



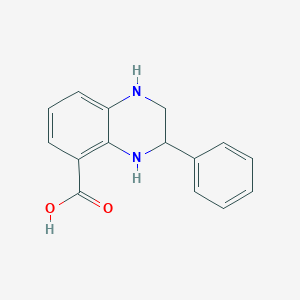
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)
![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)
![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)

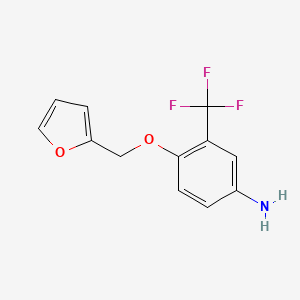
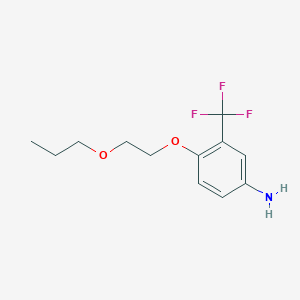
![4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171005.png)
